N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a synthetic heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a 1,2,4-oxadiazole ring. The pyrimidoindole scaffold is structurally analogous to natural indole alkaloids, which are often associated with diverse bioactivities, including anticancer and antimicrobial properties . The compound’s substitution pattern includes a 3-phenyl-1,2,4-oxadiazole moiety at position 3 and an N-(3-methylbutyl)acetamide group at position 3. These substituents are strategically designed to enhance metabolic stability and target binding affinity, as oxadiazole rings are known to improve pharmacokinetic profiles in medicinal chemistry .
Properties
IUPAC Name |
N-(3-methylbutyl)-2-[4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O3/c1-17(2)12-13-27-21(33)14-32-20-11-7-6-10-19(20)23-24(32)26(34)31(16-28-23)15-22-29-25(30-35-22)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMFEKYMGUKTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C2=CC=CC=C2C3=C1C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimido[5,4-b]indole core, the introduction of the oxadiazole moiety, and the final acylation to introduce the acetamide group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study its effects on various biological systems. Its interactions with proteins, enzymes, and other biomolecules can provide insights into its potential therapeutic applications.
Medicine: In medicine, N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide may have potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry: In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogs with Pyrimidoindole Cores
2.1.1 2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Structural Differences : Replaces the 3-phenyl-1,2,4-oxadiazole group with a trifluoromethoxyphenyl acetamide moiety and a sulfanyl linker at position 2 .
- However, the absence of the oxadiazole ring may reduce metabolic stability compared to the target compound.
2.1.2 N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structural Differences : Features a 1,3,4-oxadiazole ring linked to an indole core instead of the pyrimidoindole system .
- Functional Implications : The indole-oxadiazole combination is associated with antimicrobial activity, but the pyrimidoindole scaffold in the target compound offers a larger planar surface for π-π stacking interactions, which could enhance binding to DNA or enzyme active sites.
Functional Group Comparisons
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The target compound’s 3-phenyl-1,2,4-oxadiazole group increases hydrophobicity (LogP ~3.5), comparable to the trifluoromethoxy analog (~3.8) .
- Solubility : The N-(3-methylbutyl) chain may reduce aqueous solubility compared to shorter alkyl chains in related compounds.
Research Findings and Implications
- Toxicity Considerations : The 3-methylbutyl group may introduce hepatotoxicity risks, as seen in other branched alkyl acetamides .
Biological Activity
N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound characterized by its unique structural features that combine various functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure
The compound's IUPAC name is N-(3-methylbutyl)-2-[4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide. Its molecular formula is , and it features a pyrimido[5,4-b]indole core integrated with an oxadiazole moiety and an acetamide group. This structural complexity is significant for its biological interactions and therapeutic potential.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets' activities, leading to alterations in cellular processes. Research indicates that it may exhibit anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
Pharmacological Properties
- Antitumor Activity : Studies have shown that this compound possesses significant antitumor effects against various cancer cell lines. It has been observed to inhibit the growth of breast cancer and leukemia cells by interfering with cell cycle progression and inducing apoptosis.
- Antimicrobial Activity : Preliminary investigations suggest that N-(3-methylbutyl)-2-{4-oxo-3-[...]} exhibits antimicrobial properties against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : The compound has also demonstrated potential anti-inflammatory effects in vitro. It appears to downregulate pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Study 1: Antitumor Efficacy
A study conducted on the efficacy of N-(3-methylbutyl)-2-{4-oxo-3-[...]} against human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. Flow cytometry analysis showed an increase in sub-G1 phase cells after treatment, indicating apoptosis induction.
Study 2: Antimicrobial Activity
In a separate study evaluating the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli, results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and interfere with intracellular processes.
Data Tables
| Biological Activity | Effect Observed | Mechanism |
|---|---|---|
| Antitumor | Inhibition of cell growth | Induction of apoptosis |
| Antimicrobial | Inhibition of bacterial growth | Membrane disruption |
| Anti-inflammatory | Reduction in cytokine levels | Modulation of inflammatory pathways |
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
A stepwise approach is critical for synthesizing this complex heterocyclic compound. Begin with the formation of the pyrimidoindole core via cyclocondensation of substituted indole derivatives with urea or thiourea analogs under acidic conditions. Subsequent functionalization with the 1,2,4-oxadiazole moiety requires coupling reactions (e.g., HATU-mediated amidation) followed by purification via column chromatography.
Characterization : Use - and -NMR to confirm regioselectivity and purity, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline intermediates, X-ray diffraction provides unambiguous structural confirmation .
Basic: What analytical techniques are essential for verifying structural integrity and purity?
Beyond NMR and HRMS, employ:
- HPLC-MS : To detect trace impurities (<0.1%) and confirm retention time consistency.
- FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm, oxadiazole ring vibrations at ~1600 cm).
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly if the compound is intended for high-temperature applications .
Basic: How can reaction conditions be optimized to improve yield and selectivity?
Utilize Design of Experiments (DoE) methodologies to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:
Advanced: How can computational methods accelerate reaction design and mechanistic understanding?
Leverage quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and predict regioselectivity in heterocyclic ring formation. Pair this with reaction path search algorithms (e.g., AFIR or GRRM) to map energy landscapes and identify low-energy pathways. ICReDD’s integrated approach combines computational predictions with experimental validation, creating a feedback loop to refine synthetic protocols .
Advanced: How should researchers resolve contradictions in biological activity data across assays?
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition assays.
- Dose-Response Studies : Establish EC values in multiple cell lines to rule out cell-type-specific artifacts.
- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from rapid metabolite formation .
Advanced: What strategies ensure robust data management and reproducibility in complex synthesis workflows?
Implement chemical informatics platforms (e.g., ELN systems) for real-time data tracking and protocol standardization. Use virtual simulation tools (e.g., Schrödinger’s LiveDesign) to pre-screen reaction conditions and minimize resource waste. Encryption protocols and access controls (e.g., blockchain-based audit trails) safeguard intellectual property while maintaining data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
